N-(5-Bromo-2-methoxybenzyl)cyclopentanamine hydrobromide
Overview
Description
“N-(5-Bromo-2-methoxybenzyl)cyclopentanamine hydrobromide” is a chemical compound with the CAS Number: 1609404-13-8 . It has a molecular weight of 365.11 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C13H18BrNO.BrH/c1-16-13-7-6-11(14)8-10(13)9-15-12-4-2-3-5-12;/h6-8,12,15H,2-5,9H2,1H3;1H .Physical and Chemical Properties Analysis
This compound is stored at room temperature . The country of origin for this compound is KZ . The shipping temperature is also room temperature .Scientific Research Applications
Synthesis and Characterization
- The research by Abiedalla et al. (2021) focused on the GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines, a category likely including novel psychoactive substances based on structural features of amphetamine and NBOMe drugs. The study synthesized compounds from readily available materials, highlighting a pathway for creating substances with psychoactive potential (Abiedalla, Almalki, Deruiter, & Clark, 2021).
Pharmacological Investigations
- Rickli et al. (2015) analyzed the receptor interaction profiles of N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) to characterize their pharmacological properties. The study found that NBOMe drugs are potent 5-HT2A receptor agonists, predicting strong hallucinogenic effects similar to LSD but with possibly more stimulant properties due to interactions with adrenergic α1 receptors (Rickli, Luethi, Reinisch, Buchy, Hoener, & Liechti, 2015).
Analytical Toxicology
- The study by Richter et al. (2019) focused on the in vitro toxicokinetics and analytical toxicology of three novel NBOMe derivatives, providing insights into phase I and II metabolism, plasma protein binding, and the evaluation of toxicological detectability by hyphenated mass spectrometry techniques. This research aids in understanding drug-drug interactions and evaluating targets for toxicological screening procedures (Richter, Menges, Wagmann, Brandt, Stratford, Westphal, Flockerzi, & Meyer, 2019).
Safety and Hazards
Properties
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]cyclopentanamine;hydrobromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.BrH/c1-16-13-7-6-11(14)8-10(13)9-15-12-4-2-3-5-12;/h6-8,12,15H,2-5,9H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQVZFCWSNHWCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNC2CCCC2.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Br2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609404-13-8 | |
Record name | Benzenemethanamine, 5-bromo-N-cyclopentyl-2-methoxy-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609404-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.